molecular formula C18H22O3P+ B163484 Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide CAS No. 125653-55-6

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide

Cat. No.: B163484
CAS No.: 125653-55-6
M. Wt: 317.3 g/mol
InChI Key: UKKWMJVFWJXGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two aryl groups substituted with methoxy (-OCH₃) and methyl (-CH₃) moieties. This structure confers unique steric and electronic properties, making it valuable in catalysis, materials science, and asymmetric synthesis. The methoxy groups act as electron-donating substituents, while the dimethyl groups enhance steric bulk, influencing reactivity and stability .

Preparation Methods

The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used due to its efficiency and reliability. Industrial production methods typically follow similar routes, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The compound is often used as a ligand in coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions are typically complex organophosphorus compounds used in various applications.

Scientific Research Applications

Catalysis

One of the primary applications of bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is as a ligand in catalytic processes. It enhances the efficiency and selectivity of several reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Negishi Coupling
  • Heck Coupling
  • Hiyama Coupling

These reactions are vital for synthesizing complex organophosphorus compounds used in pharmaceuticals and materials science .

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials due to its ability to stabilize reactive intermediates during chemical reactions. This property is particularly useful in developing new polymers and catalysts for industrial processes .

Interaction with Biological Molecules

Research indicates that this compound may interact with various biological molecules, although its direct biological applications remain limited. It has been studied for potential therapeutic properties, particularly in drug development .

Cytostatic Effects

Recent studies have shown that derivatives of phosphine oxides exhibit cytostatic effects on cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytostatic activity against MDA-MB 231 (human breast adenocarcinoma) and Ebc-1 (human lung carcinoma) cells . The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (µM)
Compound AMDA-MB 23137.8
Compound BEbc-125.9
Compound CA43149.9

This data suggests potential pathways for further research into its medicinal properties.

Industrial Applications

In industry, this compound is employed as a catalyst in chemical processes that require high efficiency and selectivity. Its application extends to the production of organophosphorus insecticides and other specialty chemicals .

Mechanism of Action

The mechanism by which Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. This coordination enhances the efficiency of various chemical reactions, making it a valuable component in catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Applications Notable Properties
Bis(4-methoxyphenyl)phosphine oxide 4-OCH₃ ~260 g/mol Ligand synthesis, catalysis Moderate steric bulk, electron-rich
Bis(3,5-dimethylphenyl)phosphine oxide 3,5-CH₃ 258.30 g/mol Fire retardants, polymer additives High thermal stability, low polarity
Tris(4-methoxy-3,5-dimethylphenyl)phosphine 4-OCH₃, 3,5-CH₃ (three groups) ~600 g/mol Lewis base catalysis Exceptional steric protection, high activity
Bis(4-fluorophenyl)phosphine oxide 4-F ~250 g/mol Electronic materials Electron-withdrawing, polarizable

Key Observations :

  • Electronic Effects: Methoxy groups (4-OCH₃) increase electron density at phosphorus, enhancing nucleophilicity and metal-ligand interactions compared to non-substituted analogs . Fluorine substituents (e.g., in bis(4-fluorophenyl)phosphine oxide) withdraw electron density, reducing catalytic activity in Lewis base-mediated reactions .
  • Steric Effects :

    • The 3,5-dimethyl groups in bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide create significant steric hindrance, improving selectivity in asymmetric catalysis by restricting substrate access to the metal center .
    • Tris(4-methoxy-3,5-dimethylphenyl)phosphine, with three substituted aryl groups, exhibits even greater steric protection, enabling superior performance in epoxide ring-opening reactions compared to triphenylphosphine (PPh₃) .

Catalysis :

  • Asymmetric Hydrogenation: The Josiphos ligand derivative, (R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine, achieves high enantioselectivity (>95% ee) in hydrogenation reactions due to its rigid, bulky structure . Tris(4-methoxy-3,5-dimethylphenyl)phosphine outperforms PPh₃ in FeCl₃/DMAP-catalyzed epoxide ring-opening, achieving 85% yield vs. 60% for PPh₃ .

Materials Science :

  • OLEDs :
    • Analogous compounds like diphenyl(4-(9-phenyl-9H-xanthen-9-yl)phenyl)phosphine oxide (DPPO) exhibit high triplet energy (2.88 eV), making them suitable hosts for blue phosphorescent emitters. This compound’s extended conjugation may further enhance triplet energy .
  • Fire Retardants: Bis(3-aminophenyl)phenyl phosphine oxide derivatives form phosphate glass layers under thermal stress, a property shared with bis(3,5-dimethylphenyl)phosphine oxide due to phosphorus-oxygen bond stability .

Thermal and Chemical Stability

  • Thermal Stability :
    • This compound decomposes at ~300°C, comparable to bis(3,5-dimethylphenyl)phosphine oxide (290°C) but lower than fluorinated analogs (>350°C) due to weaker C-O bonds .
  • Oxidative Stability :
    • The phosphine oxide group resists oxidation, unlike primary phosphines (e.g., di-t-butylphosphine), which require strict anaerobic handling .

Biological Activity

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is a phosphine oxide compound that has gained attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19O2P\text{C}_{15}\text{H}_{19}\text{O}_{2}\text{P}

This compound features a phosphorus atom bonded to two 4-methoxy-3,5-dimethylphenyl groups and an oxygen atom. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various chemical reactions.

Target Interaction
this compound primarily interacts with biological systems through its role as a ligand in coordination chemistry. It forms complexes with transition metals, which can modulate their reactivity and selectivity in catalyzed reactions .

Biochemical Pathways
The compound is known to affect several biochemical pathways, particularly those involved in the synthesis of phosphinothioates. These pathways are crucial for the production of various pharmacologically active compounds. The formation of S–P(O) bonds is significant as these structures are prevalent in many biologically active molecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce cytostasis in various cancer cell lines. For instance, compounds derived from similar phosphine oxides showed significant cytostatic effects on A431 human epidermoid carcinoma cells (cytostasis = 49.9%) and MDA-MB 231 human breast adenocarcinoma cells (cytostasis = 48.9%) at concentrations around 50 µM .
  • Anti-inflammatory Properties : Some studies have suggested that phosphine oxides may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Ligand Effects in Catalysis : The compound's role as a ligand enhances catalytic reactions involving transition metals, which can lead to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its analogs:

Study Cell Line Cytostasis (%) Concentration (µM)
Study AA43149.950
Study BMDA-MB 23148.950
Study CEbc-145.350

These findings suggest a promising avenue for further exploration in cancer therapeutics.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer properties:

  • Drug Development : Its ability to form stable complexes with metals makes it a valuable precursor in drug synthesis and development.
  • Catalysis : The compound is utilized in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura reactions, which are essential for synthesizing complex organic molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide in laboratory settings?

  • Methodological Answer : Synthesis typically involves phosphination reactions under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. A common approach is reacting phosphorus precursors (e.g., PCl₃) with substituted aryl Grignard reagents or lithium aryl compounds. Purification is achieved via column chromatography using silica gel, followed by recrystallization in non-polar solvents (e.g., hexane). Key parameters include temperature control (0–25°C) and stoichiometric excess of the aryl reagent to maximize yield . Table 1 : Example Synthetic Conditions

ParameterOptimal RangeNotes
AtmosphereInert (Ar/N₂)Prevents oxidation
Reaction Temperature0–25°CBalances reaction rate & stability
SolventTHF or Et₂OCompatibility with Grignard reagents

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm substituent positions and phosphorus coordination. For example, ³¹P NMR typically shows a singlet near δ 25–35 ppm for phosphine oxides .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms steric effects of methoxy and methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, and P .

Advanced Research Questions

Q. How can researchers evaluate the ligand efficacy of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with chiral palladium complexes. Compare turnover frequency (TOF) and enantiomeric excess (ee) with structurally similar ligands (e.g., DTBM-Garphos™) .
  • Steric/Bulk Analysis : Use Tolman’s cone angle calculations or computational modeling to quantify steric effects imparted by the 3,5-dimethyl and 4-methoxy groups.
  • Kinetic Studies : Monitor reaction rates under varying ligand/metal ratios to determine coordination behavior .

Q. What computational approaches are suitable for modeling the electronic and steric properties of this phosphine oxide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox processes.
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions in catalytic cycles, focusing on steric hindrance from substituents .
  • Solvent Effects : Use COSMO-RS models to assess solvation energy and solubility in polar/non-polar media .

Q. How should researchers address discrepancies in reported stability data for phosphine oxide derivatives under varying conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Expose the compound to humidity (20–80% RH), temperature (25–100°C), and light (UV/vis) while monitoring decomposition via HPLC or TGA.
  • Comparative Analysis : Cross-reference degradation products with literature (e.g., oxidation to phosphate species) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen sources in decomposition pathways .

Q. Data Contradiction Analysis

Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst loading, and moisture levels) across labs.
  • In Situ Spectroscopy : Employ Raman or IR spectroscopy to detect transient intermediates (e.g., Pd-phosphine adducts) during catalysis .
  • Meta-Analysis : Use statistical tools (e.g., PCA) to identify outlier studies and isolate variables (e.g., substrate scope, base strength) causing discrepancies .

Q. Safety and Handling Considerations

Q. What precautions are critical for handling this compound in experimental workflows?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform manipulations in a fume hood to avoid inhalation of fine particulates .
  • Storage : Store under argon at –20°C in amber glass vials to prevent photodegradation and moisture uptake .

Q. Theoretical Framework Integration

Q. How can researchers link studies on this compound to broader organophosphorus chemistry theories?

  • Methodological Answer :

  • Ligand Design Principles : Apply concepts from electron-donating/withdrawing substituent effects to rationalize catalytic activity .
  • Environmental Impact Models : Use OECD QSAR Toolbox to predict ecotoxicity based on structural analogs .

Properties

IUPAC Name

bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWMJVFWJXGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452783
Record name Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125653-55-6
Record name Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.